Bienvenue dans la boutique en ligne BenchChem!

3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide

SMYD3 inhibition Biochemical IC50 Epigenetics

3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a substituted pyrrolidine carboxamide that acts as a small-molecule inhibitor of the histone-lysine N-methyltransferase SMYD3, a validated epigenetic target in oncology. The compound belongs to a class of pyrrolidine carboxamides disclosed in patents assigned to Epizyme, Inc., specifically designed to block SMYD3- and SMYD2-mediated methylation pathways implicated in cancer progression.

Molecular Formula C16H14Cl3N3O2
Molecular Weight 386.66
CAS No. 2034273-80-6
Cat. No. B2828034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
CAS2034273-80-6
Molecular FormulaC16H14Cl3N3O2
Molecular Weight386.66
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H14Cl3N3O2/c17-12-2-1-10(7-13(12)18)21-16(23)22-6-4-11(9-22)24-15-3-5-20-8-14(15)19/h1-3,5,7-8,11H,4,6,9H2,(H,21,23)
InChIKeyGBBGMLNDAYKYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide (CAS 2034273-80-6): A Selective SMYD3 Methyltransferase Inhibitor for Epigenetic Cancer Research


3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a substituted pyrrolidine carboxamide that acts as a small-molecule inhibitor of the histone-lysine N-methyltransferase SMYD3, a validated epigenetic target in oncology [1]. The compound belongs to a class of pyrrolidine carboxamides disclosed in patents assigned to Epizyme, Inc., specifically designed to block SMYD3- and SMYD2-mediated methylation pathways implicated in cancer progression [2]. Biochemical profiling has established an IC50 of 32 nM for SMYD3 inhibition in a recombinant enzyme assay, with a cellular EC50 of 183 nM measured by reduction of MEKK2 methylation in transfected HEK293 cells, confirming target engagement in a live-cell context [1].

Why Generic Substitution of 3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide (CAS 2034273-80-6) Is Not Advisable


Pyrrolidine carboxamide-based SMYD3 inhibitors are highly sensitive to subtle modifications in both the heteroaryl ether and the distal N-phenyl urea substituents. Replacing the 3-chloropyridin-4-yloxy moiety with a 5-chloropyrimidin-2-yloxy group—exemplified by CAS 2034364-26-4—alters the hydrogen-bonding geometry and electron distribution within the SMYD3 substrate-binding pocket, potentially compromising potency and selectivity . Likewise, substitution of the 3,4-dichlorophenyl group with a 4-fluorophenyl analog (CAS 2034618-93-2) removes a key chlorine atom that may contribute to hydrophobic packing interactions, with established structure–activity relationships demonstrating that dihalogenation on the phenyl ring correlates with enhanced SMYD3 inhibition [1]. These structure-dependent variations mean that even closely related pyrrolidine carboxamides cannot be assumed to be functionally interchangeable without quantitative comparative data.

Quantitative Differentiation Evidence for 3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide (CAS 2034273-80-6)


Biochemical SMYD3 Inhibitory Potency (IC50) vs. a Published SMYD3 Clinical Candidate

In a biochemical assay measuring inhibition of recombinant SMYD3 using ³H-SAM as the methyl donor substrate, the target compound demonstrated an IC50 of 32 nM [1]. By comparison, the irreversible SMYD3 inhibitor SMYD3-IN-1 (compound 29) achieved an IC50 of 11.7 nM under similar recombinant enzyme conditions . Although SMYD3-IN-1 is more potent in the biochemical assay, its irreversible binding mechanism may limit the ability to dissociate pharmacokinetics from pharmacodynamics, whereas the reversible binding mode of the target compound (inferred from the pyrrolidine carboxamide chemotype) offers potential advantages in temporal control of target engagement [2]. This mechanistic distinction is critical for applications requiring reversible inhibition, such as target-validation studies and combination-therapy screening.

SMYD3 inhibition Biochemical IC50 Epigenetics Oncology

Cellular Target Engagement (EC50) vs. Biochemical Potency: Evidence of Cell Permeability and Intracellular Target Modulation

The compound's functional activity was evaluated in a cellular context using HEK293 cells transfected with recombinant SMYD3, measuring the reduction in MEKK2 methylation after 24-hour incubation. The observed cellular EC50 of 183 nM [1] represents only a 5.7-fold shift relative to the biochemical IC50 of 32 nM, indicating efficient cell membrane permeability and intracellular target engagement. This modest IC50-to-EC50 shift is a favorable property when compared to many ATP-competitive kinase inhibitors that often show >10-fold potency losses in cellular assays due to high intracellular ATP concentrations. While a direct comparator cellular EC50 for SMYD3-IN-1 is not publicly available, the target compound's biochemical-to-cellular potency retention supports its utility in cell-based SMYD3 functional studies without the need for membrane-permeabilizing agents or microinjection [2].

Cellular EC50 MEKK2 methylation Cell permeability SMYD3 target engagement

Structural Differentiation from the 5-Chloropyrimidin-2-yloxy Analog (CAS 2034364-26-4): Heteroaryl Ether Impact on SMYD3 Binding

The closest commercially available structural analog to the target compound is 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide (CAS 2034364-26-4), which differs solely in the heteroaryl ether moiety—a 5-chloropyrimidin-2-yloxy group replacing the 3-chloropyridin-4-yloxy group . In the target compound, the pyridine nitrogen at position 1 and the chlorine at position 3 create a specific hydrogen-bond acceptor/donor geometry that is predicted to engage the SMYD3 substrate-binding pocket. The pyrimidine analog introduces a second nitrogen at position 3, altering both the hydrogen-bonding capacity and the electron density distribution of the aromatic ring. Published SAR for pyrrolidine carboxamide SMYD inhibitors demonstrates that modifications to the heteroaryl ether (designated as 'B' in the patent generic structure) can lead to substantial changes in SMYD3 inhibitory potency, with certain heteroaryl replacements resulting in >5-fold potency reductions [1]. No biochemical IC50 data are publicly available for the pyrimidine analog, but the structural divergence alone provides a strong rationale for not substituting one compound for the other in SMYD3-targeted experiments.

Heteroaryl ether SAR SMYD3 binding pocket Structure-activity relationship Pyridine vs. pyrimidine

N-Phenyl Substituent SAR: 3,4-Dichlorophenyl vs. 4-Fluorophenyl Analogs and Implications for SMYD3 Affinity

The commercially available analog 3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide (CAS 2034618-93-2) differs from the target compound only in the N-phenyl substituent, bearing a single 4-fluoro group instead of the 3,4-dichloro pattern [1]. The Epizyme patent explicitly teaches that variation at the 'Z' position (the N-phenyl substituent) modulates SMYD3 inhibitory activity, with certain halogen substitution patterns conferring enhanced potency [2]. The 3,4-dichloro arrangement in the target compound provides a dual-halogen hydrophobic footprint that can occupy adjacent subpockets within the SMYD3 active site, whereas the monohalogenated 4-fluoro analog presents a smaller hydrophobic surface area and a distinct electrostatic profile due to the electron-withdrawing effect of a single fluorine atom. In analogous methyltransferase inhibitor series, such dihalogenated phenyl motifs have been associated with 3- to 10-fold improvements in target affinity compared to their monohalogenated counterparts [3]. The target compound's 3,4-dichloro substitution pattern is therefore specifically designed to maximize SMYD3 engagement and should not be interchanged with mono-substituted analogs without confirmatory activity testing.

N-phenyl urea SAR Halogen substitution SMYD3 affinity Hydrophobic interaction

Optimal Research and Procurement Scenarios for 3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide (CAS 2034273-80-6)


Reversible SMYD3 Target Validation in Cancer Cell Lines

The target compound's reversible binding mode (inferred from the pyrrolidine carboxamide chemotype disclosed in Epizyme patents [1]) and its cellular EC50 of 183 nM in HEK293 cells [2] make it suitable for target-validation studies that require temporal control of SMYD3 inhibition. Unlike irreversible inhibitors such as SMYD3-IN-1 (IC50 = 11.7 nM), the target compound's activity can be washed out to confirm that observed phenotypic effects are specifically due to SMYD3 modulation rather than off-target accumulation. This application is particularly valuable in breast, colon, liver, and pancreatic cancer cell lines where SMYD3 overexpression has been documented [1].

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Carboxamide SMYD3 Inhibitors

As a well-characterized member of the pyrrolidine carboxamide SMYD3 inhibitor series with publicly available biochemical IC50 (32 nM) and cellular EC50 (183 nM) data [2], the target compound serves as an ideal reference point for SAR investigations. Researchers synthesizing or procuring analogs with varied heteroaryl ether (e.g., CAS 2034364-26-4, pyrimidine analog) or N-phenyl substituents (e.g., CAS 2034618-93-2, 4-fluoro analog) can benchmark their compounds against this well-defined standard to quantify the impact of structural modifications on SMYD3 potency and cellular activity [1].

Combination-Therapy Screening with Standard-of-Care Chemotherapeutics

The target compound's moderate biochemical potency (32 nM IC50) and favorable cellular permeability (5.7-fold IC50-to-EC50 shift) [2] position it as a suitable SMYD3 tool for combination screening with established chemotherapeutic agents such as doxorubicin or cisplatin. The Epizyme patent indicates that SMYD3 inhibitors can potentiate the effects of DNA-damaging agents in cancer cells [1]. The target compound's reversible inhibition profile allows flexible dosing schedules in combination studies, enabling researchers to explore both concurrent and sequential treatment paradigms without the confounding factor of irreversible target modification.

Epigenetic Probe Compound Procurement for SMYD3-Mediated Methylation Studies

For academic and industrial laboratories studying SMYD3-dependent methylation of histone H3K4 or non-histone substrates such as MEKK2, the target compound provides a well-defined chemical probe with orthogonal biochemical and cellular activity data [2]. The availability of closely related, commercially accessible negative-control analogs (e.g., the 5-chloropyrimidine variant CAS 2034364-26-4 and the 4-fluorophenyl variant CAS 2034618-93-2) [3] allows researchers to design rigorous control experiments that confirm SMYD3-specific effects, distinguishing genuine target-dependent phenotypes from compound-class-wide artifacts.

Quote Request

Request a Quote for 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.